Propen-1-ylsulfur pentafluoride

Description

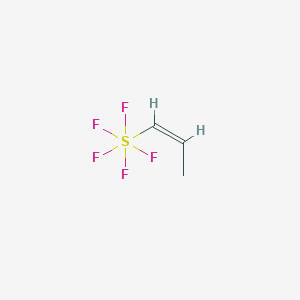

Propen-1-ylsulfur pentafluoride (PSPF) is an organosulfur compound characterized by a sulfur pentafluoride (SF₅) group bonded to a propenyl (CH₂CHCH₂) moiety. Its molecular formula is C₃H₅F₅S, with a molecular weight of 204.16 g/mol (CAS: 2557-81-5) . PSPF belongs to a broader class of SF₅-containing compounds, which are notable for their unique electronic and steric properties. Recent microwave spectroscopy studies have highlighted PSPF’s role in understanding torsional dynamics in molecules with four-fold rotational barriers .

Properties

IUPAC Name |

pentafluoro-[(Z)-prop-1-enyl]-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBQOHFPIKCFHS-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Intermediate Sulfur Trifluoride

The propenyl sulfur precursor reacts with a fluorinating agent such as chlorine (Cl₂) in the presence of an alkali metal fluoride (e.g., KF, CsF). For example:

The intermediate propenylsulfur chlorotetrafluoride (CH₂=CHCH₂SF₄Cl) is isolated via distillation or recrystallization.

Step 2: Conversion to Pentafluoride

The intermediate is treated with a fluoride source (e.g., ZnF₂, HF, or SbF₃) to replace the remaining chlorine atom:

Key Conditions :

-

Temperature: 60–90°C

-

Solvent: 1,4-dioxane or tetrahydrofuran

Direct Fluorination Using Sulfur Tetrafluoride (SF₄)

An alternative route involves the direct reaction of propenyl derivatives with sulfur tetrafluoride (SF₄), as described by EvitaChem . This one-pot method avoids multi-step isolation:

Reaction Mechanism

Propenylmagnesium bromide reacts with SF₄ under controlled conditions:

Optimized Parameters :

Dehydrohalogenation of Halogenated Precursors

A less common but efficient method involves dehydrohalogenation of halogenated intermediates, as demonstrated in DE60300207T2 . For example, SF₅CH₂CH₂Br undergoes base-mediated elimination:

Synthesis Pathway

Conditions :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Propen-1-ylsulfur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.

Major Products Formed:

Oxidation: Formation of propenylsulfur hexafluoride (C_3H_5SF_6).

Reduction: Production of propenylsulfur trifluoride (C_3H_5SF_3).

Substitution: Generation of various substituted propenylsulfur compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

Propen-1-ylsulfur pentafluoride serves as a valuable reagent in organic synthesis, particularly for introducing the sulfur pentafluoride group into organic molecules. This addition can enhance the reactivity and stability of compounds, making them suitable for further transformations. The high electronegativity of the fluorine atoms allows for strong interactions with electron-rich sites in biological molecules, which can be exploited in various synthetic pathways.

Deoxyfluorination Reactions

The compound has been utilized in deoxyfluorination reactions, where it acts as a source of fluorine for converting alcohols into their corresponding fluorinated derivatives. This process is significant in the development of fluorinated pharmaceuticals, where the introduction of fluorine can improve metabolic stability and bioavailability .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .

Potential in Drug Development

The compound's unique chemical structure makes it a candidate for drug development. Its ability to modify biological molecules through electrophilic attacks can lead to the design of novel therapeutic agents. Preliminary studies suggest that this compound may enhance the efficacy of existing drugs by improving their binding affinities or altering their metabolic pathways .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of specialty chemicals that require the unique properties imparted by the sulfur pentafluoride group. These chemicals can find applications in various sectors, including agrochemicals and materials science .

Optoelectronic Materials

The incorporation of the SF₅ group into optoelectronic materials has been explored due to its potential to enhance electronic properties. This application is particularly relevant in developing advanced materials for electronic devices and sensors .

Case Studies

Mechanism of Action

The mechanism by which propen-1-ylsulfur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound play a crucial role in its reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.

Comparison with Similar Compounds

Structural and Torsional Dynamics

PSPF is part of a homologous series of SF₅ derivatives, including:

Vinylsulfur pentafluoride (VSPF) : C₂H₃F₅S

Buten-1-ylsulfur pentafluoride (BSPF) : C₄H₇F₅S

Phenylsulfur pentafluoride (PhSPF) : C₆H₅F₅S

These compounds exhibit distinct torsional splitting patterns due to variations in their four-fold rotational barrier (V₄) . The barrier height correlates with the size and rigidity of the organic substituent:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Torsional Splitting | V₄ Barrier (kJ/mol) |

|---|---|---|---|---|---|

| Vinylsulfur pentafluoride (VSPF) | C₂H₃F₅S | 178.10 | Not reported | MHz-level splitting | High (~50) |

| Propen-1-ylsulfur pentafluoride (PSPF) | C₃H₅F₅S | 204.16 | 2557-81-5 | kHz-level splitting | Moderate (~20) |

| Buten-1-ylsulfur pentafluoride (BSPF) | C₄H₇F₅S | 230.22 | Not reported | No splitting | Low (<10) |

| Phenylsulfur pentafluoride (PhSPF) | C₆H₅F₅S | 232.17 | Not reported | No splitting | Negligible |

Biological Activity

Propen-1-ylsulfur pentafluoride (PSPF) is a compound that has garnered interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of PSPF, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PSPF is characterized by the presence of a propenyl group attached to a sulfur atom that is further bonded to five fluorine atoms. This structure endows PSPF with significant electron-withdrawing properties, making it a potent candidate for various biological interactions. The lipophilic nature of PSPF allows it to interact effectively with biological membranes, which can influence its biological activity.

1. Cellular Effects

Research indicates that PSPF exhibits notable effects on cellular viability and morphology. For instance, studies have shown that exposure to PSPF leads to alterations in cell size and shape, as well as a progressive decline in cell viability as the concentration of the compound increases. This behavior is particularly evident in cancer cell lines, where PSPF has been observed to induce cytotoxic effects at specific concentrations .

The mechanism through which PSPF exerts its biological effects involves several pathways:

- Enzyme Activity Modulation : PSPF has been shown to significantly affect enzyme activities within cells. For example, it influences lactate dehydrogenase (LDH) levels in treated MCF-7 breast cancer cells, indicating potential apoptotic effects .

- Cell Cycle Arrest : In studies involving MCF-7 cells, PSPF treatment resulted in a substantial portion of cells being arrested in the S phase of the cell cycle. This suggests that PSPF may initiate apoptosis and disrupt normal cell division processes .

3. Pharmacological Potential

PSPF's unique properties position it as a promising candidate for pharmacological applications:

- Anti-cancer Activity : Given its ability to alter cell viability and induce apoptosis in cancer cells, PSPF may serve as a lead compound for developing new anti-cancer therapies. Its mechanism of action could be further explored to enhance efficacy against various cancer types .

- Neuropharmacological Applications : The structural similarities between PSPF and known pharmacological agents suggest potential interactions with neurotransmitter receptors. For instance, analogs of pentafluorosulfanyl compounds have been reported to enhance receptor affinity significantly, indicating that PSPF might also possess neuropharmacological properties .

Case Studies

Several studies have investigated the biological activity of compounds related to PSPF:

- Study on MCF-7 Cells : A detailed investigation into the effects of PSPF on MCF-7 breast cancer cells revealed significant alterations in LDH enzyme activity and cell cycle progression, suggesting its potential role as an anti-cancer agent .

- Spectroscopic Analysis : High-resolution spectroscopy studies have demonstrated unique spectral signatures associated with PSPF, which may provide insights into its interactions at the molecular level .

Q & A

Q. What are the established synthetic routes for propen-1-ylsulfur pentafluoride (PSPF), and what experimental conditions are critical for reproducibility?

PSPF can be synthesized via nucleophilic substitution or fluorination reactions. Key steps include:

- Using sulfur tetrafluoride (SF₄) as a fluorinating agent under controlled anhydrous conditions to avoid hydrolysis.

- Employing propen-1-yl precursors (e.g., propenyl thiols) with sulfur pentafluoride groups, as described for aromatic sulfur pentafluorides by Bowden et al. (2000) .

- Monitoring reaction progress via gas chromatography or NMR to ensure intermediate stability. Critical parameters include temperature (< 0°C to prevent decomposition) and inert atmospheres (argon/nitrogen).

Q. How is PSPF characterized spectroscopically, and what spectral features distinguish it from structurally similar compounds?

Microwave spectroscopy is the gold standard for PSPF characterization. Key observations include:

- Torsional splitting : PSPF exhibits torsional transitions with splittings in the kHz range due to its four-fold rotational barrier (V₄), distinct from vinylsulfur pentafluoride (MHz splittings) and buten-1-ylsulfur pentafluoride (no splitting) .

- Rotational constants : Derived from hyperfine structures in the microwave spectrum, these constants provide insights into bond lengths and angles . Comparative spectral databases (e.g., NIST) should be used to resolve ambiguities with analogues like sulfur chloride pentafluoride .

Advanced Research Questions

Q. What electronic effects does the sulfur pentafluoride (SF₅) group impart in PSPF, and how do these influence reactivity in organic transformations?

The SF₅ group is strongly electron-withdrawing due to its high electronegativity and symmetry. Sheppard (1962) demonstrated its meta-directing effects in electrophilic substitutions, comparable to nitro groups . Methodological considerations:

- Computational modeling : Use density functional theory (DFT) to map electron density distribution and predict reaction sites.

- Kinetic studies : Compare reaction rates of PSPF with non-fluorinated analogs (e.g., propenyl sulfides) to quantify electronic effects . Contradictions in reactivity data may arise from solvent interactions (e.g., hydrogen fluoride-antimony pentafluoride mixtures stabilizing carbocations) .

Q. How do torsional barriers (V₄) in PSPF compare to related compounds, and what experimental/computational approaches resolve discrepancies in reported values?

Torsional barriers are measured via microwave or infrared spectroscopy. PSPF has a V₄ value intermediate between vinyl- and buten-1-yl derivatives:

| Compound | V₄ Barrier | Torsional Splitting |

|---|---|---|

| Vinylsulfur pentafluoride | High (~MHz range) | Large splitting |

| PSPF | Moderate (~kHz range) | Intermediate splitting |

| Buten-1-ylsulfur pentafluoride | Low/None | No splitting |

| Discrepancies arise from computational approximations (e.g., neglecting anharmonic corrections). Hybrid QM/MM methods improve accuracy . |

Q. What safety protocols are recommended for handling PSPF, given its structural similarity to toxic pentafluorides?

While PSPF-specific toxicity data are limited, extrapolate from related compounds:

- IDLH precautions : Use engineering controls (fume hoods) and personal protective equipment (PPE) rated for halogen pentafluorides (e.g., bromine pentafluoride IDLH: 3.5 ppm) .

- Acute exposure : Follow AEGL-2 guidelines for chlorine pentafluoride (e.g., 0.17 ppm for 1-hour exposure) as a conservative benchmark .

- Decomposition risks : Avoid heating (>100°C) to prevent release of HF or SF₄ .

Q. How can conflicting data on PSPF’s stability under common reaction conditions be resolved?

Contradictions in stability studies (e.g., hydrolysis rates) may stem from:

- Impurities : Trace moisture or protic solvents accelerate degradation. Use Karl Fischer titration to verify anhydrous conditions .

- Isomeric variations : Confirm regiochemistry (e.g., 1,2- vs. 1,3-substitution) via X-ray crystallography or NOE NMR experiments.

- Temperature gradients : Replicate disputed experiments with calibrated thermocouples to ensure consistent thermal profiles .

Methodological Guidance

Q. What computational strategies are optimal for modeling PSPF’s conformational dynamics?

- Molecular dynamics (MD) simulations : Use force fields parameterized for fluorinated organosulfur compounds (e.g., OPLS-AA with SF₅ torsion terms) .

- Transition state analysis : Apply nudged elastic band (NEB) methods to map rotational barriers . Validate predictions against experimental microwave spectra to refine computational parameters .

Q. How should researchers design experiments to probe PSPF’s reactivity in catalytic systems?

- Catalyst screening : Test Lewis acids (e.g., SbF₅) in fluorosulfuric acid matrices to stabilize intermediates .

- In situ monitoring : Use Raman spectroscopy to track SF₅ group integrity during reactions.

- Control experiments : Compare PSPF’s behavior with SF₅-benzene derivatives to isolate steric vs. electronic effects .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability thresholds for PSPF?

Discrepancies often arise from:

- Analytical techniques : TGA (thermogravimetric analysis) under nitrogen vs. air may yield different decomposition onset temperatures.

- Sample purity : Impurities (e.g., residual SF₄) lower observed stability. Purity verification via GC-MS is critical . Standardize protocols using ASTM E2550 for thermal analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.